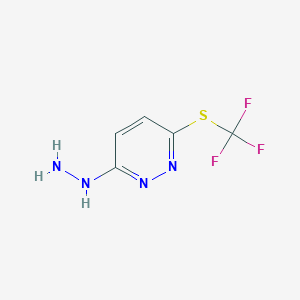

(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine

Description

(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine is a heterocyclic compound featuring a pyridazine core substituted with a trifluoromethylsulfanyl (SCF₃) group at the 6-position and a hydrazine moiety at the 3-position. The SCF₃ group is a strong electron-withdrawing substituent that enhances metabolic stability and lipophilicity, while the hydrazine group enables diverse reactivity, such as condensation reactions for forming heterocycles (e.g., pyrazoles, triazoles) .

Properties

Molecular Formula |

C5H5F3N4S |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

[6-(trifluoromethylsulfanyl)pyridazin-3-yl]hydrazine |

InChI |

InChI=1S/C5H5F3N4S/c6-5(7,8)13-4-2-1-3(10-9)11-12-4/h1-2H,9H2,(H,10,11) |

InChI Key |

OEKIKLMCZNQFLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1NN)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.

Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions using trifluoromethylsulfanyl halides or through direct fluorination methods.

Attachment of the Hydrazine Moiety: The final step involves the reaction of the intermediate compound with hydrazine or hydrazine derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form azo compounds or nitrogen oxides.

Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Catalysts such as palladium on carbon or platinum oxide are used for hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds, nitrogen oxides.

Reduction: Reduced pyridazine derivatives.

Substitution: Substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridazine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Pyridazine Derivatives with Varied Substituents

Pyridazine-based hydrazines with different substituents exhibit distinct chemical and biological profiles:

Key Insight : The SCF₃ group in the target compound provides superior lipophilicity compared to phenyl or furyl substituents, improving membrane permeability in drug design .

Hydrazine Derivatives with Fluorinated Groups

Fluorinated hydrazines are compared for their electronic and steric effects:

Key Insight: The SCF₃ group in the target compound offers a balance between electron-withdrawing effects and steric bulk, enabling selective interactions with biological targets compared to non-fluorinated analogs .

Substitution Patterns in Hydrazine Moieties

The position and type of substituents on the hydrazine group influence reactivity:

| Compound Name | Hydrazine Substituent | Applications |

|---|---|---|

| (Cycloheptylmethyl)hydrazine | Cycloheptylmethyl group | Forms stable Schiff bases for catalysis |

| (2,4,6-Trimethylbenzyl)hydrazine diHCl | Trimethylbenzyl group | Anti-inflammatory properties via ROS modulation |

| (1,3-Diphenylpropan-2-yl)hydrazine | Diphenylpropan-2-yl group | Precursor for hydrazones with antitumor activity |

Biological Activity

The compound (6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine belongs to the hydrazine class, which is known for its diverse biological activities. Hydrazines and their derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Hydrazines are noted for their antimicrobial properties. Studies have shown that derivatives of hydrazine exhibit significant activity against various pathogens. For instance, a review highlighted that hydrazones can inhibit the growth of bacteria and fungi, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 125 μg/mL against Candida albicans .

Anticancer Activity

Research indicates that hydrazine derivatives possess anticancer properties. A study demonstrated that certain hydrazone compounds exhibited IC50 values ranging from 4 to 17 μM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The specific activity of this compound in this context remains to be fully elucidated but is expected to follow similar trends based on its structural properties.

Anti-inflammatory Effects

Hydrazones have been evaluated for their anti-inflammatory potential. In vivo studies reported significant reductions in inflammation markers when treated with specific hydrazone derivatives, suggesting a promising avenue for treating inflammatory diseases .

Case Studies

- Antiviral Activity : A study evaluated various hydrazone derivatives against hepatitis viruses, revealing promising antiviral activity with EC50 values reported at 0.21 and 0.17 μM for certain compounds .

- Neuroprotective Effects : Some hydrazones have shown neuroprotective effects in animal models of neurodegenerative diseases. These findings suggest that this compound may also exhibit similar protective effects due to its structural analogies with other neuroprotective agents.

Data Table: Biological Activities of Hydrazone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.